molecular formula C10H11NO4 B1349585 Methyl 5-acetamido-2-hydroxybenzoate CAS No. 81887-68-5

Methyl 5-acetamido-2-hydroxybenzoate

Cat. No. B1349585
CAS RN: 81887-68-5
M. Wt: 209.2 g/mol
InChI Key: JOILLVHUXHWRQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 5-acetamido-2-hydroxybenzoate” includes various types of bonds and functional groups. It has 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic hydroxyl .

Scientific Research Applications

Pharmaceutical Synthesis Intermediates

Methyl 5-acetamido-2-hydroxybenzoate serves as an important intermediate in the synthesis of pharmaceuticals. It is used in the creation of benzyloxyphenyl methylaminophenol derivatives, which act as inhibitors of the STAT3 signaling pathway . This pathway is crucial in cell growth and survival, and its inhibition can be beneficial in treating certain cancers.

Neurological Research

Derivatives of this compound have been utilized in the development of new oxazole[4,5-c]quinolin-4-one derivatives that target kainate receptors . These receptors are involved in synaptic transmission in the nervous system, and modulating them can have therapeutic effects for neurological disorders.

Cardiovascular Research

In cardiovascular research, Methyl 5-acetamido-2-hydroxybenzoate derivatives are explored as potassium channel modulators . Potassium channels play a significant role in the cardiovascular system, and their modulation can lead to new treatments for heart diseases.

Fibrinolysis Enhancement

Analgesic Development

Research has been conducted on derivatives of 5-acetamido-2-hydroxy benzoic acid for their analgesic properties . By modifying the alkyl position with a methyl group in an acetamide moiety, researchers aim to develop new pain-relieving medications.

Druglikeness Evaluation

The compound’s derivatives have been evaluated against Lipinski’s rule of five to determine their druglikeness . This set of rules predicts the pharmacokinetics of compounds in the human body and is a standard preliminary step in drug development.

properties

IUPAC Name

methyl 5-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOILLVHUXHWRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368251
Record name methyl 5-acetamido-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetamido-2-hydroxybenzoate

CAS RN

81887-68-5
Record name methyl 5-acetamido-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-hydroxy-5-aminobenzoate (10 g, 60 mmole) was mixed with acetic anhydride (10 ml) and heated with stirring to 100° C. for 5 minutes. Subsequently the reaction mixture was cooled and concentrated to dryness, in vacuo. The remaining material was recrystallized from ethanol-water (1:1) with activated carbon, to give the title compound (9.7 g, 74%), m.p. 147°-148° C. Found (Calc. for C10H11NO4) C 57.01 (57.42), H 5.27 (5.26), N 6.76 (6.70).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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